molecular formula C13H10Cl2 B13684990 2-(Dichloromethyl)biphenyl

2-(Dichloromethyl)biphenyl

Cat. No.: B13684990
M. Wt: 237.12 g/mol
InChI Key: DNMIWTRPMLDNKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Dichloromethyl)biphenyl is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with a dichloromethyl group attached to one of the benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dichloromethyl)biphenyl typically involves the chloromethylation of biphenyl. One common method includes the reaction of biphenyl with chlorosulfonic acid and dimethoxymethane in the presence of a catalyst such as zinc iodide. The reaction is carried out in a solvent like dichloromethane, resulting in the formation of the desired dichloromethyl derivative .

Industrial Production Methods: For industrial production, the process is scaled up and optimized for higher yields and efficiency. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 2-(Dichloromethyl)biphenyl undergoes various chemical reactions, including:

    Oxidation: The dichloromethyl group can be oxidized to formyl or carboxyl groups.

    Reduction: The compound can be reduced to form 2-(methyl)biphenyl.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.

Major Products Formed:

Scientific Research Applications

2-(Dichloromethyl)biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Dichloromethyl)biphenyl involves its interaction with various molecular targets. The dichloromethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can affect molecular pathways and biological processes, making the compound of interest for studying its effects on cells and tissues .

Comparison with Similar Compounds

  • 2-(Chloromethyl)biphenyl
  • 2-(Bromomethyl)biphenyl
  • 2-(Methyl)biphenyl

Comparison: 2-(Dichloromethyl)biphenyl is unique due to the presence of two chlorine atoms in the methyl group, which can significantly influence its reactivity and interactions compared to its mono-substituted counterparts. The dichloromethyl group provides distinct chemical properties, such as increased electrophilicity and potential for forming reactive intermediates, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H10Cl2

Molecular Weight

237.12 g/mol

IUPAC Name

1-(dichloromethyl)-2-phenylbenzene

InChI

InChI=1S/C13H10Cl2/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,13H

InChI Key

DNMIWTRPMLDNKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(Cl)Cl

Origin of Product

United States

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